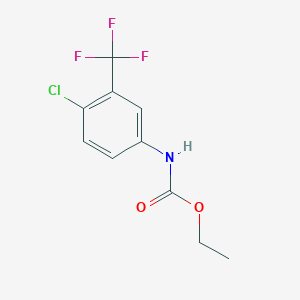

4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

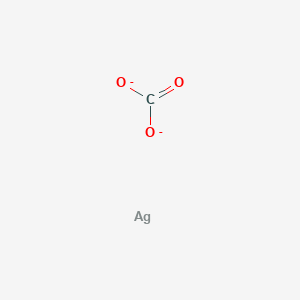

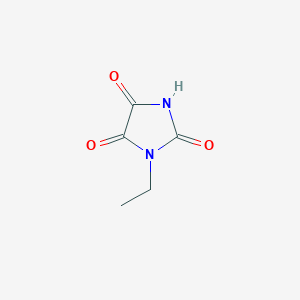

The compound 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It is related to the family of 4-anilinoquinoline-3-carbonitriles, which have been studied for their inhibitory effects on epidermal growth factor receptor (EGF-R) kinase. These compounds are of interest due to their potential therapeutic applications in treating diseases that involve overexpression of EGF-R or HER-2, such as certain types of cancer .

Synthesis Analysis

The synthesis of related quinoline derivatives typically involves a multi-step process starting with dialkoxyanilines. For the 4-anilinoquinoline-3-carbonitriles, the synthesis includes condensation with ethyl (ethoxymethylene)cyanoacetate, followed by thermal cyclization to produce 4-oxo-1,4-dihydroquinoline-3-carbonitriles. Subsequent chlorination and reaction with substituted anilines yield the final inhibitors. An alternative synthesis route starts with methyl dialkoxybenzoate, followed by nitration, reduction, amidine formation, and cyclization . Although the specific synthesis of 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile is not detailed, it is likely to follow similar synthetic pathways.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of alkoxy groups and substituents on the aniline and quinoline rings. These modifications significantly influence the binding affinity and inhibitory activity of the compounds. In the case of 4-anilinoquinoline-3-carbonitriles, the cyano group at the 3-position is proposed to interact with a threonine residue in the EGF-R kinase, which is crucial for their inhibitory activity .

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives is influenced by the functional groups attached to the quinoline core. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity towards further chemical modifications, such as chlorination or nitration . The specific chemical reactions that 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile undergoes are not described, but it can be inferred that its reactivity would be similar to related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are determined by their molecular structure. These properties include solubility, melting point, and stability, which are important for their biological activity and pharmacokinetic profile. Spectroscopic methods such as NMR and MS are commonly used to confirm the structure of synthesized compounds . Additionally, the optical properties, including absorption and fluorescence, are influenced by the substituents on the quinoline ring, as observed in related compounds .

Aplicaciones Científicas De Investigación

Chemical Transformations and Synthesis

4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile has been studied in the context of chemical transformations and synthetic processes. Klásek et al. (2021) explored the reaction of tertiary 2‐chloroketones with cyanide ions, highlighting the formation of quinolinediones, a category to which 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile belongs, under specific conditions (Klásek et al., 2021). Additionally, Mao et al. (2015) described a synthetic route for bosutinib, involving the cyclization of a related compound, indicating the relevance of such compounds in pharmaceutical synthesis (Mao et al., 2015).

Fluorescence Properties

Enoua et al. (2014) studied the fluorescent properties of similar compounds, emphasizing the potential of 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile in fluorescence applications due to its structural similarity (Enoua et al., 2014).

Inhibitors of Epidermal Growth Factor Receptor (EGF-R) Kinase

Wissner et al. (2000) discussed the synthesis and structure-activity relationship (SAR) of 4-anilino-6,7-dialkoxyquinoline-3-carbonitriles as inhibitors of epidermal growth factor receptor kinase, a group to which 4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile belongs, demonstrating its potential in therapeutic applications (Wissner et al., 2000).

Safety And Hazards

Direcciones Futuras

This compound is used in diverse scientific research1, indicating its potential for future studies. However, specific future directions are not clearly mentioned in the retrieved documents.

Propiedades

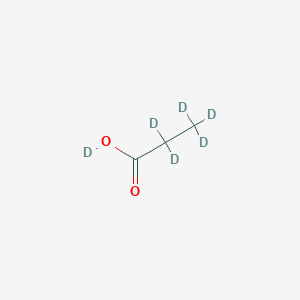

IUPAC Name |

4-(2,4-dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2N3O3/c1-25-16-7-15(12(20)5-13(16)21)24-19-10(8-22)9-23-14-6-18(27-3)17(26-2)4-11(14)19/h4-7,9H,1-3H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPAAYYSCJUHANG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichloro-5-methoxyanilino)-6,7-dimethoxyquinoline-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.